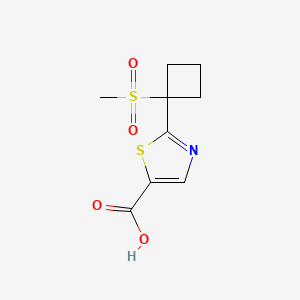
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
The synthesis of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclobutyl derivative with a thiazole precursor in the presence of a sulfonylating agent. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Bleomycin: An antineoplastic drug.
The uniqueness of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid lies in its specific structural features and the presence of the methylsulfonyl group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H11NO4S2 |
|---|---|
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
2-(1-methylsulfonylcyclobutyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S2/c1-16(13,14)9(3-2-4-9)8-10-5-6(15-8)7(11)12/h5H,2-4H2,1H3,(H,11,12) |
Clave InChI |
ATUWBOXSGRNGAN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CCC1)C2=NC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)
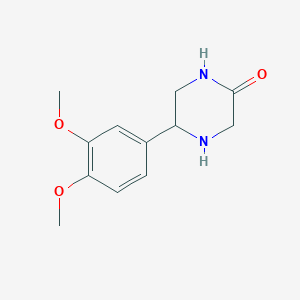
![3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)
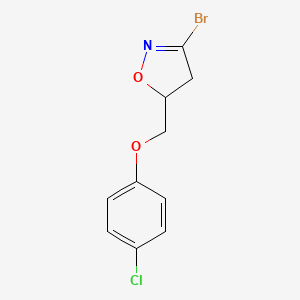

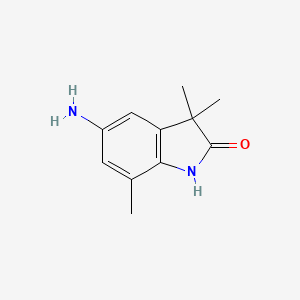
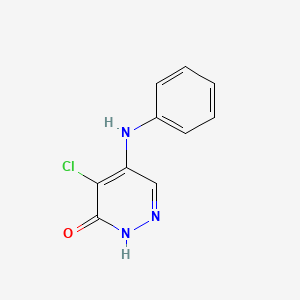
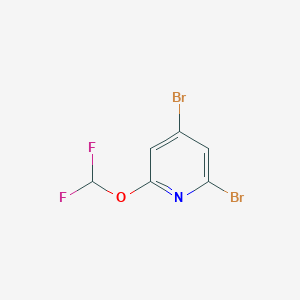

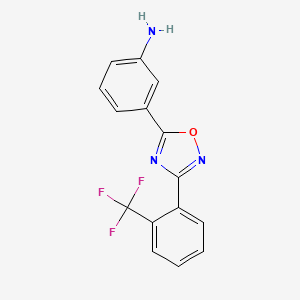



![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)
